molecular formula C9H5BrClNO B13645208 5-Bromo-2-chloroquinolin-4-ol

5-Bromo-2-chloroquinolin-4-ol

Cat. No.: B13645208
M. Wt: 258.50 g/mol
InChI Key: CKVQMGRKLFOIBP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroquinolin-4-ol is a halogenated quinoline derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.50 g/mol . Notably, its CAS number and hazard classification (GHS) remain unspecified in the provided evidence .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

5-bromo-2-chloro-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrClNO/c10-5-2-1-3-6-9(5)7(13)4-8(11)12-6/h1-4H,(H,12,13)

InChI Key

CKVQMGRKLFOIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C=C(N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloroquinolin-4-ol typically involves the bromination and chlorination of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scalable processes that ensure cost-effectiveness and high yield. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloroquinolin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, interfere with DNA synthesis, and disrupt cellular processes. These interactions lead to its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Halogen Substitution Patterns: this compound features bromine at position 5 and chlorine at position 2. Bromine’s larger atomic radius and higher molecular weight (compared to chlorine) may enhance steric hindrance and influence binding affinity in biological systems. 5-Chloro-2-bromoquinolin-4-ol (hypothetical isomer): Swapping halogen positions could alter electronic properties, as bromine’s electron-withdrawing effect at position 2 might reduce aromatic ring reactivity compared to chlorine.

Theoretical Property Comparison Table:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothetical Stability
This compound C₉H₅BrClNO 258.50 Br (C5), Cl (C2) Moderate (2–8°C storage)
5-Chloro-2-bromoquinolin-4-ol C₉H₅BrClNO 258.50 Cl (C5), Br (C2) Likely similar
5-Iodo-2-chloroquinolin-4-ol C₉H₅ClINO 305.51 I (C5), Cl (C2) Lower (larger halogen)
5-Bromo-2-fluoroquinolin-4-ol C₉H₅BrFNO 242.05 Br (C5), F (C2) Higher (smaller halogen)

Research Findings and Limitations:

  • Synthetic Accessibility : Bromine and chlorine substituents are commonly introduced via electrophilic aromatic substitution, but steric and electronic factors may affect yields.
  • Biological Activity: Halogenated quinolines often exhibit antimicrobial or anticancer properties, though activity depends on substituent positioning. For example, chloroquine derivatives rely on chlorine at position 7 for antimalarial efficacy, highlighting the importance of substitution patterns .
  • Further studies are needed to validate these hypotheses.

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